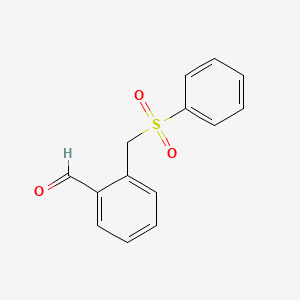

2-(Phenylsulfonylmethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTVRUZABJBZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463081 | |

| Record name | 2-(Phenylsulfonylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468751-38-4 | |

| Record name | 2-(Phenylsulfonylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Bifunctional Building Block

An In-depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde for Advanced Chemical Synthesis

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. This compound, a crystalline solid, emerges as a compound of significant interest for researchers, particularly those in medicinal chemistry and materials science. Its structure is deceptively simple, yet it harbors a powerful combination of two distinct and orthogonally reactive functional groups: an electrophilic benzaldehyde and a methylene group activated by an adjacent phenylsulfonyl moiety. This unique arrangement provides a versatile platform for a wide array of chemical transformations, enabling its use as a linchpin in multi-step synthetic sequences. This guide provides an in-depth exploration of its properties, synthesis, and reactivity, offering field-proven insights for its effective application in research and development.

Core Properties and Characteristics

The physical and chemical properties of a reagent are fundamental to its handling, storage, and application in experimental design. This compound is a stable, solid material under standard laboratory conditions. Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 468751-38-4 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₂O₃S | [2][4] |

| Molecular Weight | 260.31 g/mol | [2][5] |

| Synonyms | 2-(Benzenesulfonylmethyl)benzaldehyde, 2-Formylbenzyl Phenyl Sulfone | [1][2][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 141.0 to 145.0 °C | [1][5] |

| Purity | Typically >97% (GC) | [1][6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) | [5] |

Strategic Synthesis of the Core Scaffold

The synthesis of this compound is not commonly detailed in introductory literature, yet its construction can be logically deduced from established organosulfur chemistry. The most reliable and industrially scalable approach involves a two-step sequence starting from a readily available benzaldehyde derivative. This strategy hinges on the formation of a thioether intermediate, followed by a controlled oxidation to the target sulfone.

Plausible Synthetic Workflow

The causality behind this two-step approach is rooted in efficiency and control. The initial nucleophilic substitution to form the thioether is typically high-yielding, and the subsequent oxidation of the sulfur atom is a well-understood and robust transformation that can be selectively stopped at the sulfone stage, avoiding over-oxidation to sulfonic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Guideline

The following protocol is a generalized, self-validating procedure derived from analogous preparations of aryl sulfones.[7][8] Researchers should perform initial small-scale trials to optimize reaction conditions.

Part A: Synthesis of 2-(Phenylthiomethyl)benzaldehyde Intermediate

-

Reaction Setup: To an oven-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous solvent (e.g., THF or DMF).

-

Reagent Addition: Add thiophenol (1.0 eq.) followed by the portion-wise addition of a suitable base such as sodium hydride (1.1 eq.) at 0 °C to form the sodium thiophenolate in situ.

-

Nucleophilic Substitution: While maintaining the temperature, add a solution of 2-(bromomethyl)benzaldehyde (1.05 eq.) in the reaction solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude thioether can be purified by column chromatography on silica gel.

Part B: Oxidation to this compound

-

Reaction Setup: Dissolve the purified 2-(phenylthiomethyl)benzaldehyde from Part A in a suitable solvent mixture, such as methanol/water or acetic acid.[3][7]

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add the oxidizing agent. A common and effective choice is Oxone® (potassium peroxymonosulfate, 2.2 eq.) added portion-wise, or 30% hydrogen peroxide in the presence of an acid catalyst.[3][8] The choice of oxidant is critical; Oxone® is often preferred for its ease of handling and clean reaction profile.

-

Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor by TLC for the disappearance of the thioether and the appearance of the higher Rf sulfone product.

-

Work-up: Remove the organic solvent via rotary evaporation. Add water to the residue and extract multiple times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product as a white crystalline solid.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively. This bifunctional nature makes it an excellent scaffold for building molecular complexity, a cornerstone of drug discovery programs.

Key Reactive Sites and Transformations

Caption: Key reaction pathways for this compound.

-

Aldehyde Group Chemistry: The aldehyde is a classic electrophile. It readily participates in nucleophilic additions and condensation reactions. This is particularly valuable for synthesizing heterocyclic cores prevalent in pharmaceuticals. For instance, condensation with 2-aminobenzamides can lead to quinazolinone scaffolds, while reactions with hydrazines can yield phthalazinones, both of which are privileged structures in medicinal chemistry.[9][10]

-

α-Sulfonyl Carbanion Chemistry: The protons on the methylene carbon, situated between two electron-withdrawing groups (the phenyl ring and the sulfone), are acidic. Treatment with a strong, non-nucleophilic base (e.g., n-butyllithium or LDA) at low temperatures generates a resonance-stabilized carbanion.[4] This nucleophilic carbon can then be functionalized through reactions with a variety of electrophiles, such as alkyl halides or acyl chlorides, allowing for the construction of new carbon-carbon bonds at this position.

This dual reactivity allows for a stepwise functionalization. For example, a medicinal chemist could first use the aldehyde in a condensation reaction to build a heterocyclic system and then, in a subsequent step, deprotonate the methylene group to append a different molecular fragment, leading to highly complex and diverse molecular libraries.

Spectroscopic Characterization

Structural confirmation is a non-negotiable aspect of synthesis. The following are the expected spectroscopic signatures for this compound:

-

¹H NMR:

-

Aldehyde Proton (CHO): A sharp singlet resonance between δ 9.8-10.2 ppm.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) integrating to 9 protons (5 from the phenylsulfonyl group and 4 from the benzaldehyde ring).

-

Methylene Protons (CH₂): A sharp singlet around δ 4.5-5.0 ppm, integrating to 2 protons. The downfield shift is due to the deshielding effects of the adjacent sulfone and aromatic ring.

-

-

¹³C NMR:

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Methylene Carbon (CH₂): A signal around δ 60-65 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.

-

S=O Stretch (Sulfone): Two characteristic strong absorption bands, typically found near 1320 cm⁻¹ (asymmetric stretch) and 1150 cm⁻¹ (symmetric stretch).

-

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. While specific toxicity data is not widely published, compounds with aldehyde functionalities can be irritants.

-

Storage: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C) under an inert atmosphere like nitrogen or argon.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in its bifunctional nature. The presence of both an aldehyde and an activatable methylene group within the same molecule provides chemists with a powerful tool for the convergent synthesis of complex organic structures. Its predictable reactivity, coupled with its solid-state stability, makes it a reliable component in the synthetic chemist's arsenal. For professionals in drug discovery, this compound offers a versatile scaffold to generate libraries of novel heterocyclic compounds and other intricate architectures, thereby accelerating the identification of new therapeutic leads.

References

-

CP Lab Safety. This compound, 1 gram. [Link]

-

2a biotech. This compound. [Link]

-

PubChem. 2-(Phenylthio)benzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of p-methylsulfonyl benzaldehyde. CN102675167A.

-

Chemla, F., Julia, M., Uguen, D., & Zhang, D. (1991). Preparation of tert-Butoxymethyl Phenyl Sulfone and Its Use in Synthesis as a Formyl Carbanion Equivalent. ResearchGate. [Link]

-

McCarthy, J. R., Matthews, D. P., & Paolini, J. P. FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure. [Link]

- Google Patents. Preparation method of p-methylsulfonyl benzaldehyde. CN102675167B.

Sources

- 1. This compound | 468751-38-4 | TCI AMERICA [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0282915B1 - Process for preparing sulfone compounds - Google Patents [patents.google.com]

- 6. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 7. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 8. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 9. Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Phenylsulfonylmethyl)benzaldehyde, a key organic compound, detailing its chemical and physical properties, synthesis, reactivity, and applications in scientific research and development.

Core Molecular Identity and Properties

This compound, also known by its alternative names 2-(Benzenesulfonylmethyl)benzaldehyde and 2-Formylbenzyl Phenyl Sulfone, is a solid organic compound at room temperature.[1] Its chemical structure is characterized by a benzaldehyde core substituted at the ortho position with a phenylsulfonylmethyl group.

Molecular Formula: C₁₄H₁₂O₃S[2]

Molecular Weight: 260.31 g/mol [2]

CAS Number: 468751-38-4[2]

The presence of both an aldehyde functional group and a phenylsulfonyl moiety imparts a unique reactivity profile to the molecule, making it a valuable intermediate in organic synthesis.[1] The sulfonyl group, in particular, can enhance the reactivity of the compound in various chemical transformations, including nucleophilic substitutions.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₃S | [2] |

| Molecular Weight | 260.31 g/mol | [2] |

| CAS Number | 468751-38-4 | [2] |

| Appearance | White to Orange to Green powder/crystal | [3] |

| Melting Point | 141°C | [4] |

| Purity | >97.0% (GC) | [3] |

| Solubility | Moderately soluble in organic solvents | [1] |

| Storage | 4°C, stored under nitrogen | [5] |

Synthesis of this compound

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach to forming the key C-C bond between the benzyl and sulfonyl moieties would involve the reaction of a suitable ortho-substituted benzaldehyde derivative with a phenylsulfonyl-containing nucleophile or vice versa.

A potential synthetic workflow is outlined below. This proposed pathway is for illustrative purposes and would require experimental validation and optimization.

Caption: Proposed synthesis of this compound.

Conceptual Step-by-Step Protocol:

-

Nucleophilic Substitution: 2-(Bromomethyl)benzaldehyde would be reacted with sodium benzenesulfinate in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Reaction Conditions: The reaction would likely be heated to facilitate the substitution reaction.

-

Workup and Purification: Upon completion, the reaction mixture would be subjected to an aqueous workup to remove inorganic byproducts. The crude product would then be purified, likely through recrystallization or column chromatography, to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group and is influenced by the ortho-phenylsulfonylmethyl substituent.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, which are foundational to its use as a synthetic intermediate. These reactions include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(phenylsulfonylmethyl)benzoic acid.

-

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, would yield the corresponding primary alcohol, (2-(phenylsulfonylmethyl)phenyl)methanol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent can be used to synthesize a variety of secondary and tertiary amines.

-

Wittig Reaction: The aldehyde can be converted to an alkene through reaction with a phosphonium ylide.

-

Condensation Reactions: It can participate in various condensation reactions, such as the aldol condensation, to form larger, more complex molecules.

The electron-withdrawing nature of the adjacent phenylsulfonylmethyl group may influence the electrophilicity of the aldehyde's carbonyl carbon, potentially affecting its reactivity in these transformations.

Applications in Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules for various applications.

-

Pharmaceutical and Agrochemical Industries: This compound is a key intermediate in the creation of novel pharmaceuticals and agrochemicals.[1] Its unique structure allows for the development of new compounds with potential therapeutic or pesticidal activities.

-

Organic Synthesis: It is utilized as a reagent to introduce the 2-formylbenzyl or the phenylsulfonylmethyl group into other molecules.

The logical workflow for the utilization of this compound as a synthetic intermediate is depicted below.

Caption: Application of this compound in synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is intended for research use only and not for diagnostic or therapeutic use. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.

Conclusion

This compound is a valuable and versatile organic compound with significant potential as a building block in synthetic chemistry. Its unique combination of an aldehyde and a phenylsulfonylmethyl group provides a platform for a wide range of chemical transformations, making it a key intermediate in the development of new molecules for the pharmaceutical and agrochemical industries. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

-

Evotexcel. Buy Tributyldodecylphosphonium Bromide (EVT-346627). [Link]

-

LookChem. benzaldehyde suppliers USA. [Link]

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

-

LookChem. Cas 468751-38-4,this compound. [Link]

Sources

2-(Phenylsulfonylmethyl)benzaldehyde synthesis and characterization

An In-Depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde: Synthesis and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 468751-38-4), a versatile bifunctional organic compound. The document details a robust and logical synthetic pathway, grounded in established chemical principles, and offers a thorough guide to its structural and spectroscopic characterization. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for researchers utilizing this compound as a key intermediate in organic synthesis, medicinal chemistry, and materials science.

Introduction and Compound Profile

This compound, also known as 2-(benzenesulfonylmethyl)benzaldehyde or 2-formylbenzyl phenyl sulfone, is an aromatic compound distinguished by the presence of both an aldehyde and a phenylsulfonyl moiety. This unique structural combination makes it a valuable building block, offering two distinct reactive sites for the construction of more complex molecular architectures. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent methylene bridge and the aromatic aldehyde, opening avenues for various chemical transformations.

Table 1: Compound Identification and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 468751-38-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₃S | [2] |

| Molecular Weight | 260.31 g/mol | [2] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | 141.0 - 145.0 °C | [1] |

| Storage | Room temperature, inert atmosphere, cool and dark place | [1] |

Synthesis of this compound

While various methods for the synthesis of sulfones and benzaldehyde derivatives exist, a highly effective and logical approach for preparing the title compound involves a two-step sequence starting from readily available precursors. The strategy hinges on the nucleophilic substitution of a benzylic bromide with sodium benzenesulfinate.

Synthetic Strategy Rationale

The chosen pathway leverages the Williamson ether synthesis-analogous reaction for C-S bond formation. This method is reliable and generally high-yielding for creating sulfones from sulfinate salts and alkyl halides.[4]

-

Step 1: Benzylic Bromination. The synthesis begins with the selective bromination of 2-methylbenzaldehyde at the benzylic position to form 2-(bromomethyl)benzaldehyde. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low concentration of bromine, minimizing unwanted side reactions and offering superior control compared to using molecular bromine directly.[1] A radical initiator, such as AIBN or benzoyl peroxide, is required to initiate the reaction.

-

Step 2: Nucleophilic Substitution. The resulting 2-(bromomethyl)benzaldehyde is then treated with sodium benzenesulfinate. The sulfinate anion acts as a potent sulfur nucleophile, displacing the bromide to form the target sulfone. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 mechanism.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)benzaldehyde

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbenzaldehyde (1.0 eq.).

-

Reagents: Dissolve the starting material in a suitable solvent such as carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified further by recrystallization or column chromatography to yield 2-(bromomethyl)benzaldehyde as a solid.[2][3]

Step 2: Synthesis of this compound

-

Setup: In a clean, dry round-bottom flask, dissolve sodium benzenesulfinate (1.1 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reagents: To this solution, add 2-(bromomethyl)benzaldehyde (1.0 eq.), dissolved in a minimal amount of DMF.

-

Reaction: Heat the reaction mixture to approximately 70-80°C with stirring. The progress of the nucleophilic substitution can be monitored by TLC, observing the disappearance of the starting bromide.

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMF and sodium salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural elucidation.

Visualizing the Characterization Workflow

Caption: Workflow for the characterization of the synthesized product.

Spectroscopic and Physical Data

The following data represent the expected analytical results for this compound based on the analysis of its constituent functional groups.

Table 2: Predicted Spectroscopic Data Summary

| Technique | Feature | Expected Observation | Rationale / Notes |

| ¹H NMR | Aldehyde Proton (CHO) | δ ≈ 10.0 ppm (s, 1H) | Highly deshielded by the carbonyl group. |

| Methylene Protons (CH₂) | δ ≈ 4.5 - 4.8 ppm (s, 2H) | Deshielded by adjacent sulfonyl group and benzene ring. | |

| Aromatic Protons | δ ≈ 7.2 - 8.0 ppm (m, 9H) | Complex multiplet region for two distinct phenyl rings. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 192 ppm | Typical for aromatic aldehydes. |

| Methylene Carbon (CH₂) | δ ≈ 65 ppm | Deshielded by the sulfonyl group. | |

| Aromatic Carbons | δ ≈ 125 - 140 ppm | Multiple signals corresponding to aromatic carbons. | |

| FT-IR | C=O Stretch (Aldehyde) | ~1700 cm⁻¹ (strong, sharp) | Characteristic carbonyl absorption. |

| S=O Stretch (Sulfone) | ~1320 & ~1150 cm⁻¹ (strong) | Asymmetric and symmetric stretching modes. | |

| C-H Stretch (Aldehyde) | ~2820 & ~2720 cm⁻¹ (weak) | Fermi doublet, characteristic of aldehydes. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 260 | Corresponds to the molecular weight. |

| Key Fragments | m/z = 119 [M-PhSO₂]⁺ | Formation of stable benzyl cation. | |

| m/z = 77 [C₆H₅]⁺ | Phenyl cation fragment. |

In-Depth Spectroscopic Interpretation

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is highly diagnostic. The singlet for the aldehyde proton appearing far downfield around 10 ppm is a clear indicator of its presence. Another key feature is the singlet for the methylene protons, which confirms the -CH₂- linkage between the two aromatic systems. The integration of the aromatic region corresponding to 9 protons confirms the presence of both the benzaldehyde and phenylsulfonyl rings. In the ¹³C NMR spectrum, the carbonyl carbon signal above 190 ppm is a definitive marker for the aldehyde group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for the key functional groups. A strong, sharp absorption at approximately 1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde. Crucially, the presence of two strong bands around 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) confirms the S=O stretches of the sulfonyl group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound with the molecular ion peak at m/z 260. The fragmentation pattern can also provide structural information. A common fragmentation pathway would be the cleavage of the C-S bond, leading to a stable benzyl cation fragment at m/z 119 ([C₇H₆CHO]⁺), which is a strong indicator of the compound's structure.

Conclusion

This guide outlines a logical and reliable synthetic route for this compound and provides a comprehensive framework for its characterization. The detailed protocols and mechanistic rationale are intended to empower researchers in chemistry and drug development to confidently synthesize and utilize this valuable bifunctional intermediate. The analytical data provided serve as a benchmark for ensuring the identity and purity of the final product, which is critical for its successful application in subsequent research endeavors.

References

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Elon University. Available at: [Link]

-

Guo, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 235-266. Available at: [Link]

-

Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 90, 240-250. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

-

Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. Available at: [Link]

-

Liu, H., et al. (2001). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. Organic Letters, 3(1), 127-129. Available at: [Link]

-

Zhou, L., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. iScience, 24(10), 103138. Available at: [Link]

Sources

Introduction: A Bifunctional Scaffold for Chemical Innovation

An In-Depth Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde: Synthesis, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

This compound is a crystalline organic compound distinguished by its bifunctional structure, incorporating both a reactive aldehyde and a stable phenyl sulfone moiety within the same molecule. This unique arrangement, positioned in an ortho configuration on a benzene ring, renders it a valuable and versatile intermediate in synthetic organic chemistry.[1] It serves as a sophisticated building block for constructing more complex molecular architectures, with potential applications spanning the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive technical overview of its chemical identity, a robust protocol for its synthesis, an analysis of its chemical reactivity, and an exploration of its applications for professionals in research and drug development.

Chemical Identity and Nomenclature

Proper identification is critical for regulatory compliance and scientific communication. The compound is systematically identified as follows:

-

IUPAC Name : this compound

-

Synonyms : 2-(Benzenesulfonylmethyl)benzaldehyde, 2-Formylbenzyl Phenyl Sulfone[2]

-

CAS Number : 468751-38-4[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₃S | [2] |

| Molecular Weight | 260.31 g/mol | [2] |

| Appearance | White to light-green crystalline powder | |

| Melting Point | 141.0 to 145.0 °C | [1] |

| Boiling Point | 480.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.278 g/cm³ (Predicted) | [1] |

Synthesis of this compound: A Self-Validating Protocol

While various synthetic routes can be conceptualized, a highly reliable and scalable method involves the nucleophilic substitution of a benzyl halide with a sulfinate salt. This Sₙ2 reaction is efficient and leverages readily available starting materials. The protocol described below is a two-step process starting from o-tolualdehyde (2-methylbenzaldehyde).

Step 1: Free-Radical Bromination of 2-Methylbenzaldehyde

The first step is the selective bromination of the benzylic methyl group. This reaction proceeds via a free-radical mechanism, which is favored for benzylic C-H bonds due to the resonance stabilization of the resulting benzyl radical.

-

Causality : N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine (Br₂), minimizing competitive electrophilic addition to the aromatic ring. A radical initiator like AIBN (azobisisobutyronitrile) is required to start the chain reaction at a moderate temperature.

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition : Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

-

Reaction Conditions : Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a sunlamp or a standard 250W laboratory lamp to facilitate radical initiation.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The byproduct, succinimide, will precipitate as a solid.

-

Workup : Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)benzaldehyde.[3]

Step 2: Nucleophilic Substitution with Sodium Benzenesulfinate

The second step involves the formation of the C-S bond to create the sulfone. The benzylic bromide is an excellent electrophile for Sₙ2 reactions, and sodium benzenesulfinate is a potent sulfur-centered nucleophile.

-

Causality : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) while leaving the sulfinate anion nucleophile highly reactive. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask, dissolve the crude 2-(bromomethyl)benzaldehyde (1.0 eq) from the previous step in anhydrous DMF.

-

Reagent Addition : Add sodium benzenesulfinate (1.2 eq) to the solution.

-

Reaction Conditions : Heat the mixture to 60-70°C and stir until TLC analysis indicates the complete consumption of the benzyl bromide.

-

Workup and Purification : Cool the reaction mixture and pour it into ice water to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 2-methylbenzaldehyde.

Analysis of Chemical Reactivity

The reactivity of this compound is governed by the interplay between its aldehyde and phenylsulfonylmethyl functionalities.

-

Aldehyde Group : The formyl group (-CHO) is a primary site for nucleophilic addition reactions . The carbonyl carbon is electrophilic and readily attacked by nucleophiles. However, its reactivity is somewhat attenuated compared to aliphatic aldehydes. The adjacent benzene ring can donate electron density through resonance, which slightly reduces the partial positive charge on the carbonyl carbon.

-

Phenylsulfonylmethyl Group : The phenyl sulfone (-SO₂Ph) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has two key effects:

-

Activation of Benzylic Protons : It increases the acidity of the methylene (-CH₂-) protons, making them susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by the adjacent sulfone group. This allows for subsequent alkylation or condensation reactions at the benzylic position.

-

Influence on Aldehyde : The sulfone's inductive electron-withdrawing effect can counteract the resonance donation from the ring, potentially increasing the electrophilicity of the nearby aldehyde group.

-

-

Aromatic Rings : Both benzene rings can undergo electrophilic aromatic substitution , although the ring bearing the formyl and sulfonylmethyl groups is deactivated towards this type of reaction.

Logical Reactivity Diagram

Caption: Functional group interplay and reactivity.

Applications in Drug Development and Research

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] While not a direct precursor to a major marketed drug in the way 2-benzoylbenzaldehyde is for Doxepin, its structural motifs are highly relevant in medicinal chemistry.[4][5]

-

Scaffold for Heterocyclic Synthesis : The dual reactivity allows for the construction of novel heterocyclic ring systems. For example, the aldehyde can be condensed with amines or hydrazines to form imines or hydrazones, which can then undergo intramolecular cyclization involving the activated methylene group to form nitrogen-containing heterocycles. Many such heterocyclic cores, like benzimidazoles and thiosemicarbazones, are known to possess a wide range of biological activities, including anticancer, anti-HIV, and anticonvulsant properties.[6]

-

Source of Bioactive Moieties : Both benzaldehyde and sulfone/sulfonamide structures are "privileged" scaffolds in drug discovery.

-

Benzaldehyde Derivatives have demonstrated significant antimicrobial, anti-inflammatory, and antifungal activities.[7]

-

Sulfonyl-Containing Compounds are prevalent in agrochemicals and pharmaceuticals due to their structural stability and strong electron-withdrawing nature, which allows them to act as hydrogen-bond acceptors and modulate a molecule's pharmacokinetic properties.[8]

-

-

Potential as a Pharmaceutical Intermediate : As a building block, it enables the synthesis of target molecules for screening in various therapeutic areas. The aldehyde provides a handle for reductive amination to introduce diverse amine side chains, a common strategy in drug design to modulate receptor binding and solubility.[9]

Conclusion

This compound is a potent synthetic intermediate whose value lies in the strategic placement of its aldehyde and phenyl sulfone functional groups. This guide has provided a detailed, scientifically-grounded protocol for its synthesis via a robust two-step sequence. Understanding the distinct yet synergistic reactivity of its functional components allows researchers and drug development professionals to effectively utilize this compound as a versatile scaffold for the creation of novel and complex molecules with significant potential in medicinal and materials chemistry.

References

-

Guan, A., et al. (2015). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules. Available at: [Link]

-

Organic Syntheses (n.d.). Fluoromethyl Phenyl Sulfone. Available at: [Link]

- Chemla, F., Julia, M., Uguen, D., & Zhang, D. (1991). Preparation of tert-Butoxymethyl Phenyl Sulfone and Its Use in Synthesis as a Formyl Carbanion Equivalent. Synlett.

-

LookChem (n.d.). Cas 468751-38-4, this compound. Available at: [Link]

- Google Patents (2012). Preparation method of p-methylsulfonyl benzaldehyde. CN102675167A.

- Google Patents (1988). Process for preparing sulfone compounds. EP0282915B1.

- Pîrnău, A., et al. (2018). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Revue Roumaine de Chimie.

-

Yang, X., et al. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Frontiers in Marine Science. Available at: [Link]

- Google Patents (2014). Process for the preparation of pharmaceutical intermediates. US20140309437A1.

- Google Patents (2016). Synthesis method of doxepin hydrochloride. CN105085464A.

-

PubChem (n.d.). 2-(Phenylsulfonyl)benzaldehyde. National Institutes of Health. Available at: [Link]

- Google Patents (2013). Method for synthesizing doxepin hydrochloride. CN102924424A.

- Google Patents (2017). Synthetic method of doxepin drug intermediate phthalic diamide. CN106432048A.

- Wudarczyk, J., et al. (2021). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses.

- Google Patents (2015). Method for producing 2-(aryloxymethyl) benzaldehyde compound. US9000225B2.

-

Al-Ghorbani, M., et al. (2016). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank. Available at: [Link]

- Google Patents (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. US8076515B2.

Sources

- 1. Cas 468751-38-4,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105085464A - Synthesis method of doxepin hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 7. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]

- 8. US20140309437A1 - Process for the preparation of pharmaceutical intermediates - Google Patents [patents.google.com]

- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-(Phenylsulfonylmethyl)benzaldehyde: Properties, Safe Handling, and Synthetic Applications

Introduction

2-(Phenylsulfonylmethyl)benzaldehyde is a bifunctional organic compound of increasing interest to the research and drug development community. Its unique structure, featuring both a reactive aldehyde group and a phenylsulfonylmethyl moiety, makes it a versatile building block in organic synthesis. This guide provides an in-depth overview of its chemical and physical properties, a thorough analysis of its hazard profile, detailed protocols for safe handling and storage, and insights into its potential synthetic applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound for their work.

Compound Identification and Properties

A clear understanding of the fundamental properties of a chemical is the bedrock of its safe and effective use in a laboratory setting.

Synonyms: 2-(Benzenesulfonylmethyl)benzaldehyde, 2-Formylbenzyl Phenyl Sulfone[1] CAS Number: 468751-38-4[1][2] Molecular Formula: C₁₄H₁₂O₃S[1][3] Molecular Weight: 260.31 g/mol [1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | White to orange to green powder/crystal | [3] |

| Melting Point | 141.0 to 145.0 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Storage Temperature | 2-8°C, under nitrogen | [3] |

The crystalline nature and relatively high melting point of this compound are indicative of a stable solid under standard laboratory conditions. The recommended storage at refrigerated temperatures and under an inert atmosphere suggests a potential sensitivity to heat or oxidation over time, a critical consideration for maintaining its purity and reactivity for experimental use.

Hazard Identification and Safety Precautions

A rigorous assessment of the potential hazards associated with a chemical is paramount for ensuring laboratory safety. The following information is synthesized from available safety data sheets and chemical databases.

GHS Classification and Hazards

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon exposure.

-

Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled. This necessitates the use of appropriate personal protective equipment (PPE) to prevent any direct contact or inhalation.

-

Skin Irritation: It is known to cause skin irritation.

-

Eye Irritation: It causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[4][5]

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against eye contact.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn to prevent skin contact.[5][7] Contaminated clothing should be removed and washed before reuse.[4]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

Safe Handling, Storage, and Disposal

The implementation of robust handling and storage protocols is essential for mitigating risks and preserving the integrity of the compound.

Handling

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[4]

-

Ensure all containers are properly labeled.

-

Use this product only in a chemical fume hood.[4]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

-

Recommended storage is at 2-8°C under a nitrogen atmosphere to prevent degradation.[3]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5]

Disposal

-

Dispose of waste material in accordance with all applicable local, state, and federal regulations.

-

This material and its container must be disposed of as hazardous waste.[10]

-

Do not allow the product to enter drains or waterways.[4][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][9]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][9]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][9]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[4][7]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Collect the material with a non-sparking tool and place it in a suitable container for disposal.[6][9]

Synthetic Utility and Experimental Protocol

The dual functionality of this compound opens up a wide range of possibilities for its use in organic synthesis. The aldehyde can undergo classical reactions such as Wittig olefination, reductive amination, and aldol condensation. The phenylsulfonylmethyl group can act as a carbanion precursor or a leaving group in substitution reactions.

Workflow for a Representative Reaction: Wittig Olefination

The following diagram and protocol illustrate a typical workflow for a Wittig reaction using this compound to synthesize a stilbene derivative. This reaction is fundamental in the synthesis of various pharmaceutical intermediates.

Caption: Workflow for the Wittig olefination of this compound.

Detailed Experimental Protocol: Synthesis of 2-(Phenylsulfonylmethyl)stilbene

Disclaimer: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Ylide Preparation:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0°C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the aldehyde solution to 0°C.

-

Slowly transfer the freshly prepared ylide solution to the aldehyde solution via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired stilbene derivative.

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Conclusion

This compound is a valuable reagent for chemical synthesis, offering multiple avenues for molecular elaboration. Its hazardous properties, particularly its acute toxicity and irritant effects, demand strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding its properties and implementing the safe handling procedures outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

-

PubChem. 2-(Phenylsulfonyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Durham Tech. SIGMA-ALDRICH. [Link]

-

CP Lab Safety. This compound, 1 gram. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

-

Santos. Qualitative Tier 2 Assessment. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Benzaldehyde: Human health tier II assessment. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 468751-38-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.be [fishersci.be]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. durhamtech.edu [durhamtech.edu]

- 10. vigon.com [vigon.com]

1H NMR and 13C NMR spectral data of 2-(Phenylsulfonylmethyl)benzaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-((Phenylsulfonyl)methyl)benzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-((Phenylsulfonyl)methyl)benzaldehyde, a molecule featuring key structural motifs relevant to medicinal chemistry. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we offer researchers a foundational understanding of the molecule's electronic and spatial characteristics. This document is structured to serve as both a practical reference and an educational resource, detailing not only the spectral interpretation but also the underlying principles and a robust experimental protocol for data acquisition.

Introduction and Molecular Structure

2-((Phenylsulfonyl)methyl)benzaldehyde (CAS 468751-38-4) is a bifunctional organic compound containing a benzaldehyde moiety and a phenylsulfonyl group linked by a methylene bridge.[1] The aldehyde group is a versatile chemical handle for synthesis, while the sulfonyl group is a common pharmacophore known for its hydrogen bonding capabilities and metabolic stability. Accurate characterization of this molecule is paramount for its use in further synthetic applications or as a reference standard.

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule.[2] The interpretation of these spectra relies on fundamental principles, including the effect of electron-withdrawing groups, magnetic anisotropy, and spin-spin coupling, which collectively provide a unique fingerprint of the molecular structure.[3]

For clarity in the subsequent spectral analysis, the atoms of 2-((Phenylsulfonyl)methyl)benzaldehyde are numbered as shown in the diagram below.

Caption: Molecular structure of 2-((Phenylsulfonyl)methyl)benzaldehyde.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The electron-withdrawing nature of the sulfonyl and carbonyl groups significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.[4][5]

Table 1: Summary of ¹H NMR Spectral Data

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H (CHO) | ~10.1 | Singlet (s) | 1H | - |

| H-10, H-11, H-12, H-13, H-6 | ~7.95 - 7.60 | Multiplet (m) | 4H | Complex |

| H-2, H-3, H-4, H-5 | ~7.60 - 7.40 | Multiplet (m) | 5H | Complex |

| Hₐ (CH₂) | ~4.90 | Singlet (s) | 2H | - |

Detailed Interpretation:

-

Aldehyde Proton (H-CHO, δ ~10.1 ppm): This proton appears as a sharp singlet significantly downfield. Its pronounced deshielding is a classic feature of aldehyde protons, resulting from the strong electron-withdrawing inductive effect and the magnetic anisotropy of the carbonyl (C=O) group.[6][7] It is a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.[2]

-

Aromatic Protons (δ ~7.95 - 7.40 ppm): The spectrum contains nine aromatic protons distributed across two distinct phenyl rings, leading to a complex and overlapping multiplet region.[8]

-

Benzaldehyde Ring (H-10, H-11, H-12, H-13, H-6): These four protons on the ortho-substituted ring are chemically non-equivalent and exhibit complex splitting patterns due to both ortho- and meta-couplings. The proton ortho to the aldehyde (H-10) is expected to be the most downfield in this group due to the deshielding effect of the carbonyl group.

-

Phenylsulfonyl Ring (H-2, H-3, H-4, H-5): These five protons typically present as a complex multiplet. The electron-withdrawing sulfonyl group deshields these protons, placing them in the characteristic aromatic region.[9]

-

-

Methylene Protons (Hₐ, δ ~4.90 ppm): These two protons appear as a singlet because they are chemically equivalent and have no neighboring protons. Their chemical shift is significantly downfield from a typical alkyl proton due to the strong deshielding effect of two adjacent electron-withdrawing groups: the sulfonyl group and the benzaldehyde ring system.[4]

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: Summary of ¹³C NMR Spectral Data

| Assigned Carbons | Chemical Shift (δ, ppm) |

| C15 (C=O) | ~192.5 |

| C1, C7, C8, C9 (Aromatic Quaternary) | ~140 - 134 |

| C2, C3, C4, C5, C6, C10, C11, C12, C13 (Aromatic CH) | ~134 - 127 |

| C14 (CH₂) | ~63.0 |

Detailed Interpretation:

-

Carbonyl Carbon (C15, δ ~192.5 ppm): The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield shift, making it one of the most easily identifiable signals in the spectrum.[10]

-

Aromatic Quaternary Carbons (C1, C7, C8, C9, δ ~140 - 134 ppm): These carbons, which are not bonded to any protons, typically show weaker signals. Their exact shifts are determined by the substituent effects. The ipso-carbon attached to the sulfonyl group (C1) and the carbons of the substituted benzaldehyde ring (C7, C8, C9) are found in this region.

-

Aromatic CH Carbons (δ ~134 - 127 ppm): The nine protonated aromatic carbons from both rings resonate in this range. Due to the complexity and potential for overlapping signals, definitive assignment of each carbon often requires advanced 2D NMR techniques such as HSQC and HMBC.[11]

-

Methylene Carbon (C14, δ ~63.0 ppm): This carbon is shifted downfield into the range typical for carbons bonded to electronegative atoms or groups. The strong electron-withdrawing effect of the adjacent sulfonyl group is the primary cause of this deshielding.[12]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following outlines a field-proven methodology for acquiring ¹H and ¹³C NMR spectra for compounds like 2-((Phenylsulfonyl)methyl)benzaldehyde.

Methodology Workflow:

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of 2-((Phenylsulfonyl)methyl)benzaldehyde are highly informative, with each signal directly corroborating a specific feature of its molecular architecture. The distinct downfield shifts of the aldehyde proton (~10.1 ppm) and carbonyl carbon (~192.5 ppm), coupled with the characteristic signal for the methylene bridge protons (~4.90 ppm) and carbon (~63.0 ppm), provide unambiguous confirmation of the compound's core structure. The complex aromatic region further reflects the presence of two distinct phenyl environments. This guide serves as a definitive resource for researchers, providing the necessary spectral data and interpretative logic to confidently identify and utilize this compound in their work.

References

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

-

Taha, Z. A., & Ajlouni, A. M. (2010). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

- Doc Brown's Chemistry. proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Provides a basic analysis of the benzaldehyde NMR spectrum.

-

NMR Skills. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

- UCLA Chemistry. ¹H NMR: Intermediate Level, Spectrum 6 - Benzaldehyde. Provides a detailed assignment of the benzaldehyde NMR spectrum.

- Jios, J. L., et al. (2005). Complete ¹H and ¹³C NMR spectral assignment of N-aralkylsulfonamides. Magnetic Resonance in Chemistry.

-

Homework.Study.com. Label each of the distinct chemically equivalent proton environments for Benzoin and for Benzaldehyde. Discusses symmetry and chemical equivalence in benzaldehyde. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles).

- Chauhan, S. M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry.

- Turner, W. V., & Pirkle, W. H. (1975). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Journal of Organic Chemistry. (General reference for ¹³C shifts in sulfonyl compounds).

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115) - Benzaldehyde. [Link]

-

ResearchGate. Confirmation of introduction of sulfonyl groups. Provides examples of NMR spectra for sulfonyl-containing compounds. [Link]

-

PubChem. 2-(Phenylsulfonyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Abraham, R. J., et al. (2010). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones. ResearchGate. [Link]

-

Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. 2-((Phenylsulfonyl)methyl)benzaldehyde | 468751-38-4 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Interpreting the mass spectrum of 2-(Phenylsulfonylmethyl)benzaldehyde

An In-depth Technical Guide to the Mass Spectrum of 2-(Phenylsulfonylmethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this bifunctional molecule under Electron Ionization (EI) conditions. By synthesizing foundational mass spectrometry principles with mechanistic insights into the fragmentation of aromatic aldehydes and sulfones, this guide serves as an authoritative reference for structural confirmation and impurity identification. We present a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a predictive fragmentation model, and visual workflows to facilitate a deeper understanding of the molecule's gas-phase ion chemistry.

Introduction: The Structural Context

This compound (C₁₃H₁₀O₃S) is a molecule of interest in synthetic chemistry, featuring a unique combination of three key functional groups: a benzaldehyde moiety, a phenylsulfonyl group, and a methylene bridge connecting the two aromatic systems. The molecular weight is approximately 258.28 g/mol , with a monoisotopic mass of 246.035 Da.[1] Understanding the mass spectrum is critical for verifying its synthesis and purity, as the fragmentation pattern provides a definitive structural fingerprint. The interplay between the aldehyde and sulfone functionalities dictates a complex yet predictable fragmentation cascade upon ionization, which this guide will systematically deconstruct.

Principles of Ionization and Fragmentation

To interpret the mass spectrum, one must first consider the ionization method. Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule, inducing extensive and reproducible fragmentation.[2] This method is ideal for elucidating the core structure of small molecules like this compound.

The process begins with the formation of a molecular ion (M⁺•), a radical cation, by the ejection of an electron.[3] This high-energy species is unstable and rapidly undergoes a series of unimolecular decompositions—bond cleavages and rearrangements—to form smaller, more stable fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The fragmentation is not random; it is governed by the inherent stability of the resulting ions and neutral losses, primarily driven by the molecule's functional groups.

Predicted Fragmentation Pathways of this compound

The fragmentation of the molecular ion ([C₁₃H₁₀O₃S]⁺• at m/z 246 ) is directed by its three constituent parts: the aldehyde, the sulfone, and the benzylic linkage.

Fragmentation Driven by the Aldehyde Group

The benzaldehyde moiety initiates several characteristic fragmentation pathways common to aromatic aldehydes.[4]

-

Loss of a Hydrogen Radical (•H): A facile cleavage of the aldehydic C-H bond results in the formation of a highly stable [M-H]⁺ acylium ion at m/z 245 . This is often a prominent peak in the spectra of aldehydes.[2]

-

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the expulsion of a formyl radical (29 Da). This generates the [M-CHO]⁺ ion at m/z 217 .[4]

-

Loss of Carbon Monoxide (CO): Aromatic aldehydes can also lose a neutral carbon monoxide molecule (28 Da), often after rearrangement, leading to an [M-CO]⁺• ion.[3] In this case, it would appear at m/z 218 .

Fragmentation Driven by the Sulfone Group

The phenylsulfonyl group is prone to cleavage at the C-S and S-O bonds. A key process in the mass spectrometry of aromatic sulfones is the sulfone-sulfinate rearrangement, where an aryl group migrates from the sulfur to an oxygen atom.[5][6]

-

C-S Bond Cleavage: The bonds adjacent to the sulfonyl group are common cleavage sites.

-

Cleavage of the phenyl-sulfur bond results in the loss of a phenyl radical (•C₆H₅, 77 Da) to form an ion at m/z 169 .

-

Cleavage of the benzyl-sulfur bond is particularly favorable as it leads to the formation of two highly stable, resonance-delocalized cations:

-

Phenylsulfonyl Cation ([C₆H₅SO₂]⁺): This fragment appears at m/z 141 .

-

Tropylium Ion ([C₇H₇]⁺): The alternative cleavage and subsequent rearrangement of the benzyl portion forms the stable tropylium ion at m/z 91 .

-

-

-

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides and related compounds involves the rearrangement and elimination of a neutral SO₂ molecule (64 Da).[7][8] This would produce an ion at m/z 182 .

Dominant Alpha and Benzylic Cleavages

The most significant cleavages often occur at the bonds alpha to an aromatic ring or a carbonyl group, as these lead to resonance-stabilized cations.

-

Formation of the Benzoyl Cation ([C₇H₅O]⁺): A major fragmentation pathway is the cleavage of the C-C bond between the methylene bridge and the benzaldehyde ring, followed by loss of the phenylsulfonylmethyl radical. This results in the formation of the highly stable benzoyl cation at m/z 105 .

-

Formation of the Phenyl Cation ([C₆H₅]⁺): Further fragmentation of the phenyl-containing ions, particularly the phenylsulfonyl cation (m/z 141), leads to the ubiquitous and stable phenyl cation at m/z 77 . This is often the base peak in the mass spectra of simple benzene derivatives.[3]

The primary fragmentation pathways are visualized in the diagram below.

Summary of Expected Key Ions

The following table summarizes the most anticipated fragment ions in the EI mass spectrum of the title compound. The base peak is likely to be one of the highly stable cations, such as the phenyl (m/z 77) or tropylium (m/z 91) ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Formula | Proposed Fragmentation Pathway / Neutral Loss |

| 246 | [C₁₃H₁₀O₃S]⁺• | Molecular Ion (M⁺•) |

| 245 | [C₁₃H₉O₃S]⁺ | M⁺• - •H (Loss of hydrogen radical from the aldehyde) |

| 217 | [C₁₂H₉O₂S]⁺ | M⁺• - •CHO (Loss of formyl radical) |

| 182 | [C₁₃H₁₀OS]⁺• | M⁺• - SO₂ (Loss of sulfur dioxide via rearrangement) |

| 169 | [C₇H₅O₃S]⁺ | M⁺• - •C₆H₅ (Loss of phenyl radical from sulfone) |

| 141 | [C₆H₅O₂S]⁺ | Phenylsulfonyl cation via C-C cleavage |

| 105 | [C₇H₅O]⁺ | Benzoyl cation via benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion via benzylic cleavage and rearrangement |

| 77 | [C₆H₅]⁺ | Phenyl cation, likely from fragmentation of the m/z 141 or m/z 217 ions |

Recommended Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum for structural verification, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol ensures sample integrity, chromatographic separation, and reproducible ionization.

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Working Solution: Prepare a working solution of 10-50 µg/mL by diluting the stock solution with the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Injector: Set to 280 °C with a split ratio of 20:1 to prevent column overloading.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 300 °C at a rate of 20 °C/min.

-

Final Hold: Hold at 300 °C for 5 minutes to ensure elution of the compound.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Data Interpretation Workflow

The logical process for interpreting the acquired mass spectrum is crucial for accurate structural confirmation.

Conclusion

The mass spectrum of this compound is rich with structural information, characterized by a complex interplay of fragmentations originating from its distinct functional moieties. The key diagnostic ions include the molecular ion at m/z 246, the [M-H]⁺ ion at m/z 245, and a series of fragments resulting from cleavages around the sulfonyl and aldehyde groups, notably at m/z 141, 105, 91, and 77. By understanding these predictable fragmentation pathways and employing the standardized analytical protocol provided, researchers can confidently use mass spectrometry to verify the structure and purity of this compound, ensuring the integrity of their scientific investigations.

References

-

Schwarz, H. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. docbrown.info. Available at: [Link]

-

Filo. (2025). Mass fragmentation in benzaldehyde. filo.com. Available at: [Link]

-

Voinov, V. G., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link]

-

Voinov, V. G., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. PubMed. Available at: [Link]

-

Iskander, M. N. (1976). MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. Phosphorus and Sulfur and the Related Elements. Available at: [Link]

-

Kruve, A., et al. (2008). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central. Available at: [Link]

-

Baarschers, W. H., & Krupày, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available at: [Link]

-

National Institute of Standards and Technology. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. NIST. Available at: [Link]

-

ResearchGate. (2015). Mass Spectra of Some Sulfinate Esters and Sulfones. ResearchGate. Available at: [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC - PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Phenylsulfonyl)benzaldehyde. PubChem. Available at: [Link]

-

ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Available at: [Link]

-

Zhang, X., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Stack Exchange. (2013). What is the substituent on this benzaldehyde? (MS attached). Chemistry Stack Exchange. Available at: [Link]

-

YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST WebBook. Available at: [Link]

Sources

- 1. 2-(Phenylsulfonyl)benzaldehyde | C13H10O3S | CID 640916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. askfilo.com [askfilo.com]

- 5. tandfonline.com [tandfonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the FT-IR Spectrum and Functional Group Analysis of 2-(Phenylsulfonylmethyl)benzaldehyde

An In-depth Technical Guide

Abstract